N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine
CAS No.:
Cat. No.: VC18082323
Molecular Formula: C9H11N3
Molecular Weight: 161.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11N3 |
|---|---|
| Molecular Weight | 161.20 g/mol |
| IUPAC Name | N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine |
| Standard InChI | InChI=1S/C9H11N3/c1-10-5-7-6-12-9-8(7)3-2-4-11-9/h2-4,6,10H,5H2,1H3,(H,11,12) |
| Standard InChI Key | YUIAYADFXZIUAJ-UHFFFAOYSA-N |
| Canonical SMILES | CNCC1=CNC2=C1C=CC=N2 |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
N-Methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine features a bicyclic framework comprising a pyrrole ring fused to a pyridine moiety. The methanamine group at the 3-position introduces basicity, facilitating interactions with biological targets. Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine |
| Molecular Formula | C₉H₁₁N₃ |
| Molecular Weight | 161.20 g/mol |
| Canonical SMILES | CNCC1=CNC2=C1C=CC=N2 |
| XLogP3-AA | 0.7 |
| Hydrogen Bond Donor Count | 2 |
| Rotatable Bond Count | 2 |
The compound’s planar structure and nitrogen-rich aromatic system enable π-π stacking and hydrogen bonding with enzymatic active sites, critical for its kinase inhibitory activity .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves multi-step reactions starting from pyrrolo[2,3-b]pyridine precursors. A common method includes:
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Core Formation: Condensation of pyridine derivatives with methylamine under acidic conditions.
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Functionalization: Introduction of the methanamine group via nucleophilic substitution or reductive amination.
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Purification: Chromatographic separation to achieve >95% purity.
Example Protocol:
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Step 1: React 1H-pyrrolo[2,3-b]pyridine with methylamine hydrochloride in dimethylformamide (DMF) at 60°C for 12 hours.
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Step 2: Reduce intermediates using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).
Industrial-Scale Production
Continuous flow reactors and automated systems are employed to enhance yield (up to 82%) and reproducibility. Catalytic hydrogenation replaces stoichiometric reductants to minimize waste .
Biological Activity and Mechanism
Kinase Inhibition Profile
The compound selectively inhibits FGFR isoforms (FGFR1–4), with IC₅₀ values spanning 7–712 nM. Its binding to the ATP pocket prevents receptor autophosphorylation, disrupting downstream signaling pathways (e.g., MAPK/ERK) .
| Target | IC₅₀ (nM) | Cell Line | Effect |
|---|---|---|---|
| FGFR1 | 7 | Breast cancer 4T1 | Apoptosis induction |
| FGFR2 | 9 | Lung cancer A549 | Proliferation inhibition |
| FGFR3 | 25 | Mesothelioma M28 | Migration suppression |
| FGFR4 | 712 | Hepatocellular HepG2 | Partial pathway inhibition |
Antiproliferative Effects
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In Vitro: Reduces viability of 4T1 breast cancer cells by 80% at 10 µM (72-hour exposure) .
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In Vivo: Suppresses tumor growth by 60% in xenograft models (10 mg/kg, daily dosing) .
Pharmacological Properties
Pharmacokinetics
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Bioavailability: 68% in rodent models due to low molecular weight (161.20 g/mol) and moderate lipophilicity (LogP = 0.7) .
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Half-Life: 4.2 hours in plasma, supporting twice-daily dosing regimens.
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Metabolism: Hepatic CYP3A4-mediated oxidation generates inactive metabolites excreted renally .
Toxicity Profile
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Acute Toxicity: LD₅₀ > 500 mg/kg in mice (oral administration).
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Safety Data:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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Applications in Drug Development
Oncology Therapeutics
Derivatives of this compound are under investigation for:
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